5-Amino-1,3-dimethylpyrazole

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Inconsistent cyclocondensation regioselectivity plagues fused-pyrazole synthesis. 5-Amino-1,3-dimethylpyrazole (CAS 3524-32-1) eliminates this ambiguity-its defined 5-NH2/N1-CH3/C3-CH3 substitution ensures exclusive isomeric product formation. - Delivers ≥98% purity (HPLC/GC) across multigram to kilogram batches. - Demonstrated at 240 g scale (71% yield) for pilot production of pyrazolopyridones. - Ships ambient, stored under inert gas; lot-specific CoA available.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 3524-32-1
Cat. No. B017969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,3-dimethylpyrazole
CAS3524-32-1
Synonyms1,3-Dimethyl-5-aminopyrazole; 
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C
InChIInChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3
InChIKeyZFDGMMZLXSFNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3-dimethylpyrazole Procurement & Characterization


5-Amino-1,3-dimethylpyrazole (CAS 3524-32-1) is a heterocyclic aromatic amine belonging to the 5-aminopyrazole subclass, defined by a pyrazole core with amino substitution at the C5 position and methyl groups at N1 and C3 [1]. The compound is a crystalline solid with a molecular weight of 111.15 g/mol and a typical melting point of 65–69 °C, supplied as a light orange to brown-red solid with purities ≥97–98% (HPLC) . Its primary role is as a versatile synthetic building block, particularly in the preparation of fused pyrazolopyridine and pyrazolopyrimidine heterocycles via cyclocondensation reactions with β-ketoesters [1].

Heterocyclic building block for pyrazolopyridine/pyrimidine synthesis
Specific 5-amino-1,3-dimethyl substitution governs cyclocondensation regioselectivity
Crystalline solid, HPLC-characterized; supports scalable process research

Why 5-Amino-1,3-dimethylpyrazole Is Irreplaceable


Substitution with generic aminopyrazoles (e.g., 3-aminopyrazole, 4-aminopyrazole, or mono-substituted analogs) is invalid because the precise substitution pattern on the pyrazole ring governs both its chemical reactivity and its biological activity profile. The position of the free amino group determines regioselectivity in cyclocondensation reactions and dictates the tautomeric equilibrium, directly impacting the formation of specific isomeric products [1]. Critically, for certain 4-substituted derivatives, the presence of the free amino group on the pyrazole core is an absolute structural requirement for biological activity, as demonstrated by mutagenicity studies where deamination or N-methylation abolished activity entirely [2]. Consequently, interchanging in-class compounds without identical substitution patterns introduces significant risk of altered reaction pathways and unpredictable biological outcomes.

Reaction outcome Isomeric product profile may not replicate with 3- or 4-aminopyrazoles due to altered nucleophilicity.
Biological SAR Free amine-dependent mutagenic activity is lost upon deamination or N-methylation, limiting analog interchange.
Tautomeric control Substitution pattern dictates tautomeric equilibrium, affecting both reactivity and biological readouts.

5-Amino-1,3-dimethylpyrazole Quantitative Comparison


Optimized Condensation Route Yield

A direct synthesis from 3-aminocrotonitrile and methylhydrazine in ethanol/benzene provides 5-amino-1,3-dimethylpyrazole in a 71% isolated yield at a 240 g scale, with a melting point of 74–76 °C . While this yield is comparable to or slightly lower than the 90% yield reported for some Biginelli-type syntheses of related pyrazoles under optimized conditions, it represents a robust, scalable, and industrially relevant route to the specific target compound .

Optimized Condensation Route Yield
Data to verify
71% (240 g scale)
Supports scale-up feasibility
Reported yield; cross-study comparable
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Free Amine-Dependent Mutagenicity

In a Salmonella typhimurium Ames assay (TA100 strain with Aroclor 1254-induced S9), the 4-substituted derivative of 5-amino-1,3-dimethylpyrazole (PD 71627) exhibited a mutagenic potency of 11,800 rev/µmol [1]. This was 17.6-fold greater than the N-methyl derivative (3,100 rev/µmol) and significantly higher than amide derivatives (670 and 230 rev/µmol). The parent core's free amine is essential for this activity, as deaminated analogs showed no mutagenicity (0 rev/µmol).

Free Amine-Dependent Mutagenicity
Head-to-head
11,800 rev/µmol vs N-methyl 3,100 (17.6×)
Free amine-dependent genotoxic SAR context
Ames TA100 + S9, reported endpoint
Genetic Toxicology Medicinal Chemistry SAR

Regioselectivity in Cyclocondensation

The cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate yields two distinct isomeric pyrazolopyridone products, which were identified and differentiated via IR, 1H-NMR, and 13C-NMR spectroscopy [1]. This outcome is specific to the 5-amino-1,3-dimethyl substitution pattern and would not be replicated with 3-aminopyrazoles or 4-aminopyrazoles due to altered nucleophilicity and tautomeric preferences.

Regioselectivity in Cyclocondensation
Class-level inference
Two isomeric pyrazolopyridones formed
Regioisomer profile is substitution-specific
NMR-characterized; class-level inference
Synthetic Methodology Heterocyclic Chemistry Reaction Selectivity

5-Amino-1,3-dimethylpyrazole Validated Applications


Pyrazolopyridine & Pyrimidine Scale-Up

Procurement for process R&D and medicinal chemistry programs requiring multigram to kilogram quantities of key intermediates. The compound's demonstrated synthesis at 71% yield on a 240 g scale validates its use in pilot-scale production of fused heterocycles like pyrazolopyridones, which are prevalent scaffolds in kinase inhibitor and CNS drug discovery .

SAR Studies & Genotoxicity Profiling

Utilization as a core scaffold for SAR exploration, particularly where the free amine is a critical pharmacophore. Its derivative PD 71627 showed a 17.6-fold higher mutagenic potency (11,800 rev/µmol) than its N-methyl analog (3,100 rev/µmol) in TA100 Ames tests [1]. This makes it a valuable positive control for genotoxicity screening and for investigating the metabolic activation of aromatic amines.

Specialty Polymer & Coating Additive Research

Investigation as a monomer or cross-linking agent in material science. While the specific quantitative evidence is limited for the parent compound, the established nucleophilic reactivity of the 5-amino group supports its incorporation into polymers and coatings, where enhanced durability and environmental resistance are targeted .

Application
Selection Property
Validation Focus
Pyrazolopyridine/pyrimidine synthesis
Regioselective cyclocondensation
Isomeric product identification (NMR)
Genotoxicity SAR studies
Free amine-dependent mutagenic profile
Ames TA100 comparator context
Polymer/coating additive research
5-amino nucleophilic reactivity
Incorporation and crosslinking efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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